Cas no 350990-02-2 (Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate)

Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- <br>2-Amino-5-methyl-4-(4-propyl-phenyl)-thiophene-3-carboxylic acid methyl est er
- AKOS003268024
- methyl2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate
- methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate
- MFCD01922132
- BBL016336
- H21682
- 350990-02-2
- 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylic acid methyl ester
- STK400504
- VS-05277
- SR-01000228591-1
- SR-01000228591
- ALBB-001764
- DTXSID701167692
- methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate
- AK-968/13779352
- methyl 2-amino-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate
- Oprea1_073723
- 2-Amino-5-methyl-4-(4-propyl-phenyl)-thiophene-3-carboxylic acid methyl ester
- Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate
-
- MDL: MFCD01922132
- インチ: InChI=1S/C16H19NO2S/c1-4-5-11-6-8-12(9-7-11)13-10(2)20-15(17)14(13)16(18)19-3/h6-9H,4-5,17H2,1-3H3
- InChIKey: YLXCOGDDJJFWNP-UHFFFAOYSA-N
計算された属性
- 精确分子量: 289.11365002Da
- 同位素质量: 289.11365002Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 328
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- XLogP3: 5
Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M015920-1000mg |
Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate |
350990-02-2 | 1g |
$ 720.00 | 2022-06-02 | ||
TRC | M015920-250mg |
Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate |
350990-02-2 | 250mg |
$ 275.00 | 2022-06-02 | ||
Fluorochem | 014075-5g |
2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylic acid methyl ester |
350990-02-2 | 5g |
£1021.00 | 2022-02-28 | ||
A2B Chem LLC | AJ01368-500mg |
Methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate |
350990-02-2 | >95% | 500mg |
$467.00 | 2024-04-20 | |
A2B Chem LLC | AJ01368-5g |
Methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate |
350990-02-2 | >95% | 5g |
$995.00 | 2024-04-20 | |
TRC | M015920-500mg |
Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate |
350990-02-2 | 500mg |
$ 450.00 | 2022-06-02 | ||
Crysdot LLC | CD11138253-5g |
Methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate |
350990-02-2 | 97% | 5g |
$541 | 2024-07-17 | |
A2B Chem LLC | AJ01368-10g |
Methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate |
350990-02-2 | >95% | 10g |
$1412.00 | 2024-04-20 | |
Fluorochem | 014075-10g |
2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylic acid methyl ester |
350990-02-2 | 10g |
£1633.00 | 2022-02-28 | ||
Fluorochem | 014075-1g |
2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylic acid methyl ester |
350990-02-2 | 1g |
£307.00 | 2022-02-28 |
Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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10. Back matter
Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylateに関する追加情報
Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate (CAS No. 350990-02-2): An Overview
Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate (CAS No. 350990-02-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique thiophene scaffold and functional groups, has been the subject of numerous studies aimed at elucidating its biological activities and potential as a drug candidate.
The molecular structure of Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate consists of a thiophene ring substituted with an amino group, a methyl group, and a propylphenyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it an interesting target for various research endeavors.
Recent studies have highlighted the potential of Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent neuroprotective effects in vitro and in vivo. The researchers found that it effectively reduces oxidative stress and inflammation, which are key factors in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to its neuroprotective properties, Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate has shown promise as an anti-inflammatory agent. A study conducted by a team at the University of California, San Francisco, demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have therapeutic potential in inflammatory conditions like rheumatoid arthritis and multiple sclerosis.
The pharmacokinetic profile of Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate has also been investigated to assess its suitability as a drug candidate. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed following oral administration and exhibits good bioavailability. Moreover, it demonstrates low toxicity in preclinical studies, which is a crucial factor for its further development as a therapeutic agent.
The synthetic route for preparing Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate has been well-documented in the literature. A typical synthesis involves the condensation of 4-propylaniline with methyl thioglycolate followed by cyclization to form the thiophene ring. Subsequent functionalization steps introduce the amino and methyl groups to yield the final product. This synthetic pathway is scalable and can be adapted for large-scale production if needed.
Despite its promising properties, further research is needed to fully understand the mechanisms underlying the biological activities of Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate. Ongoing studies are focused on elucidating its interactions with specific cellular targets and signaling pathways. Additionally, clinical trials are being planned to evaluate its safety and efficacy in human subjects.
In conclusion, Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate (CAS No. 350990-02-2) represents a promising compound with potential applications in the treatment of neurological disorders and inflammatory conditions. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery and development programs.
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